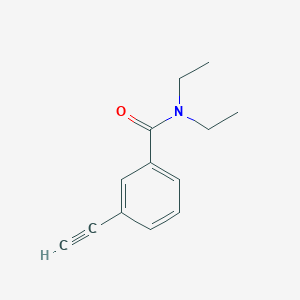

N,N-Diethyl-3-ethynyl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-ethynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYABTUSRPCQRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step synthesis protocol for N,N-Diethyl-3-ethynyl-benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial formation of an amide bond between 3-iodobenzoic acid and diethylamine, followed by a Sonogashira coupling to introduce the ethynyl functionality. Detailed experimental procedures, data presentation in tabular format, and logical workflow diagrams are provided to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process. The first step is the conversion of 3-iodobenzoic acid to N,N-diethyl-3-iodobenzamide. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene and subsequent deprotection of the trimethylsilyl (TMS) group.

Caption: Overall two-step synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-Diethyl-3-iodobenzamide

This procedure details the formation of the amide bond from 3-iodobenzoic acid and diethylamine. The carboxylic acid is first converted to its acid chloride, which then reacts with diethylamine to yield the desired amide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Iodobenzoic Acid | 248.02 | 10.0 g | 40.3 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 5.8 mL | 80.6 mmol |

| Diethylamine | 73.14 | 8.4 mL | 80.6 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

To a stirred solution of 3-iodobenzoic acid (10.0 g, 40.3 mmol) in dichloromethane (100 mL) at 0 °C, thionyl chloride (5.8 mL, 80.6 mmol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting crude 3-iodobenzoyl chloride is redissolved in dichloromethane (50 mL) and cooled to 0 °C.

-

A solution of diethylamine (8.4 mL, 80.6 mmol) in dichloromethane (50 mL) is added dropwise to the cooled solution of the acid chloride.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then washed sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification by flash column chromatography (Hexane:Ethyl Acetate = 3:1) affords N,N-diethyl-3-iodobenzamide as a solid.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound

This step involves the Sonogashira coupling of N,N-diethyl-3-iodobenzamide with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N-Diethyl-3-iodobenzamide | 303.14 | 5.0 g | 16.5 mmol |

| (Trimethylsilyl)acetylene | 98.22 | 2.8 mL | 19.8 mmol |

| Pd(PPh₃)₂Cl₂ | 701.90 | 290 mg | 0.41 mmol |

| Copper(I) iodide (CuI) | 190.45 | 78 mg | 0.41 mmol |

| Triethylamine (TEA) | 101.19 | 50 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Potassium carbonate (K₂CO₃) | 138.21 | 4.6 g | 33.0 mmol |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Saturated NH₄Cl solution | 53.49 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

a) Sonogashira Coupling:

-

A mixture of N,N-diethyl-3-iodobenzamide (5.0 g, 16.5 mmol), Pd(PPh₃)₂Cl₂ (290 mg, 0.41 mmol), and CuI (78 mg, 0.41 mmol) is placed in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Degassed triethylamine (50 mL) and tetrahydrofuran (50 mL) are added, followed by the addition of (trimethylsilyl)acetylene (2.8 mL, 19.8 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous NH₄Cl solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide, which is used in the next step without further purification.

b) Deprotection:

-

The crude N,N-diethyl-3-((trimethylsilyl)ethynyl)benzamide is dissolved in methanol (50 mL).

-

Potassium carbonate (4.6 g, 33.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours.

-

The methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (100 mL) and water (50 mL).

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to afford this compound as a solid.

Expected Yield: ~70-85% over two steps.

Data Presentation

Characterization Data for this compound

The following table summarizes the expected characterization data for the final product.

| Analysis | Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H), 7.48 (d, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 3.54 (br s, 2H), 3.25 (br s, 2H), 3.08 (s, 1H), 1.22 (br s, 3H), 1.10 (br s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5, 137.8, 132.5, 129.8, 128.8, 126.5, 122.5, 82.9, 77.8, 43.3, 39.3, 14.2, 12.9 |

| IR (neat) | ν (cm⁻¹): 3285 (≡C-H), 2975, 2933 (C-H), 2108 (C≡C), 1630 (C=O), 1435, 1285 |

| Mass Spectrometry (ESI) | m/z: 202.12 [M+H]⁺ |

Mandatory Visualizations

Workflow for the Synthesis of N,N-Diethyl-3-iodobenzamide

Caption: Experimental workflow for the synthesis of N,N-Diethyl-3-iodobenzamide.

Workflow for the Sonogashira Coupling and Deprotection

Caption: Experimental workflow for the Sonogashira coupling and subsequent TMS deprotection.

Logical Relationship of Key Reaction Components

Caption: Logical relationship between substrates, reagents, catalysts, and products.

A Technical Guide to the Physicochemical Properties of N,N-Diethyl-3-substituted-benzamides, with a focus on N,N-Diethyl-m-toluamide (DEET)

Introduction

N,N-diethylbenzamides are a class of chemical compounds with a wide range of applications, most notably as insect repellents. The substitution pattern on the benzamide ring significantly influences their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological interactions of this class of compounds, with a detailed focus on the widely used N,N-diethyl-m-toluamide (DEET).

Physicochemical Properties

The physicochemical properties of N,N-diethyl-m-toluamide (DEET) are well-documented and provide a benchmark for understanding other 3-substituted analogs.

Table 1: General Physicochemical Properties of DEET

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Faint, distinct odor | [4] |

| CAS Number | 134-62-3 | [1][2] |

Table 2: Thermal and Density Properties of DEET

| Property | Value | Reference |

| Melting Point | -45 °C | [1] |

| Boiling Point | 288.30 °C | [1] |

| 111 °C @ 1 mmHg | [5] | |

| Density | 0.998 g/mL at 20 °C | [2] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [2] |

| Flash Point | 95 °C (closed cup) | [2] |

Table 3: Solubility and Partition Coefficient of DEET

| Property | Value | Reference |

| Water Solubility | Practically insoluble; ~1 g/L | [4][6] |

| Solubility in Organic Solvents | Soluble in ethanol, isopropanol, glycerin, and acetone | [1][6] |

| Octanol-Water Partition Coefficient (log Kow) | 2.02 | [4] |

Experimental Protocols

The synthesis of N,N-diethylbenzamides can be achieved through various methods. Below are representative protocols for the synthesis of DEET and a general method for substituted N,N-diethylbenzamides.

Synthesis of N,N-Diethyl-m-toluamide (DEET) via Oxidative Coupling

This method utilizes a copper-based metal-organic framework to catalyze the oxidative coupling of 3-toluic acid and N,N-diethylformamide.[7]

Materials:

-

3-toluic acid

-

bcmim-Cu (catalyst)

-

N,N-diethylformamide (DEF)

-

tert-butyl hydroperoxide (TBHP, 70% aq.)

Procedure:

-

In a round-bottom flask, combine 3-toluic acid (10 mmol, 1.4 g) and bcmim-Cu (10 mol%, 0.43 g).[7]

-

Add N,N-diethylformamide (180 mmol, 20 mL).[7]

-

Stir the mixture at 100 °C.[7]

-

Slowly add tert-butyl hydroperoxide (30 mmol, 4.15 mL) over 180 minutes using an addition pump, keeping the flask open to the atmosphere.[7]

-

Upon completion, the excess formamide can be recovered by distillation.[7]

-

The residue is then filtered through a pad of silica gel to yield the pure product.[7]

General Synthesis of Substituted N,N-Diethylbenzamides via the Mitsunobu Reaction

This protocol describes a general method for the synthesis of various substituted N,N-diethylbenzamides from the corresponding benzoic acids.[8]

Materials:

-

Substituted benzoic acid

-

Triphenylphosphine (Ph₃P)

-

Diethylamine (Et₂NH)

-

Diisopropylazodicarboxylate (DIAD)

-

Toluene

-

Ethyl acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted benzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in toluene (0.2 M).[8]

-

Stir the solution at room temperature for 10 minutes.[8]

-

Add diisopropylazodicarboxylate (1.2 eq) dropwise.[8]

-

Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).[8]

-

After cooling, dilute the reaction mixture with ethyl acetate.[8]

-

Wash the organic layer sequentially with 1 M NaOH and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

-

Purify the resulting residue by flash column chromatography (EtOAc/hexanes 2:1) to obtain the desired N,N-diethylbenzamide.[8]

Biological Activity and Signaling Pathways

N,N-diethyl-m-toluamide (DEET) is a broad-spectrum insect repellent that is effective against a variety of biting insects, including mosquitoes, ticks, and fleas.[9] Its mode of action is complex and involves multiple interactions with the insect's olfactory system.[10]

DEET is believed to exert its repellent effect through several mechanisms:

-

Activation of aversive olfactory receptors: DEET activates specific olfactory receptor neurons (ORNs) in insects that trigger an avoidance response. The ionotropic receptor Ir40a has been identified as a key DEET chemosensor in Drosophila.[11][12]

-

Inhibition of attractant-sensitive ORNs: DEET can also inhibit the response of ORNs that are normally activated by host attractants like lactic acid, a component of human sweat.[10]

-

"Jamming" of the olfactory system: By activating a broad range of olfactory receptors, DEET may create sensory overload, effectively "jamming" the insect's ability to process host cues.[10]

The interaction of DEET with insect olfactory receptors is a primary area of research for the development of new and improved repellents.

Diagram 1: Simplified Signaling Pathway of DEET in an Insect Olfactory Receptor Neuron

Caption: Simplified signaling cascade of DEET in an insect olfactory receptor neuron.

Diagram 2: Experimental Workflow for Synthesis and Purification of Substituted N,N-Diethylbenzamides

Caption: General experimental workflow for the synthesis of N,N-diethylbenzamides.

Spectral Data of N,N-Diethyl-m-toluamide (DEET)

Spectroscopic data is crucial for the identification and characterization of synthesized compounds.

Table 4: Key Spectroscopic Data for DEET

| Spectrum | Key Peaks/Shifts (δ) | Reference |

| IR (Infrared) | ~1628 cm⁻¹ (C=O stretch of N,N-disubstituted amide) | [7] |

| ~2973, 2933, 2874 cm⁻¹ (C-H stretches) | [7] | |

| ¹H NMR (Proton NMR) | 7.31–7.11 ppm (m, 4H, Ar-H) | [7] |

| 3.53, 3.26 ppm (2 br s, 4H, 2 × CH₂) | [7] | |

| 2.37 ppm (s, 3H, Ar-CH₃) | [7] | |

| 1.34–0.98 ppm (m, 6H, 2 × CH₃) | [7] | |

| ¹³C NMR (Carbon NMR) | 171.5 ppm (C=O) | [7] |

| 138.2, 137.3 ppm (Ar-C) | [7] | |

| 129.8, 128.2, 126.9, 123.2 ppm (Ar-C) | [7] | |

| 43.3, 39.2 ppm (CH₂) | [7] | |

| 21.4 ppm (Ar-CH₃) | [7] | |

| 14.2, 13.0 ppm (CH₃) | [7] | |

| Mass Spectrometry (GC/MS-EI) | m/z 191 [M⁺] (21%), 190 (45), 119 (100), 91 (32), 65 (10) | [7] |

Note: The presence of broad signals for the ethyl groups in the ¹H NMR spectrum is due to the restricted rotation around the amide C-N bond, leading to conformational isomers (rotamers).[13]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N,N-Diethyl-3-substituted-benzamides, using the extensively studied insect repellent DEET as a primary example. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Further research into the specific properties of other 3-substituted analogs, such as N,N-Diethyl-3-ethynyl-benzamide, is warranted to expand the knowledge base and explore potential new applications for this versatile class of compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N,N-ジエチル-3-メチルベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N-Diethyl-m-toluamide (DEET) - American Chemical Society [acs.org]

- 4. DEET Technical Fact Sheet [npic.orst.edu]

- 5. fishersci.com [fishersci.com]

- 6. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reception of odors and repellents in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solved Please label all the peaks of the following 1H NMR of | Chegg.com [chegg.com]

A Technical Guide to the Stability and Storage of N,N-Diethyl-3-ethynyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a lack of publicly available, specific stability and storage data for N,N-Diethyl-3-ethynyl-benzamide. The following guide is based on established chemical principles related to its core functional groups: a tertiary benzamide and a terminal aryl alkyne. All recommendations should be verified through empirical stability studies.

Executive Summary

This compound is a molecule featuring a robust benzamide core and a reactive ethynyl group. Its stability is primarily influenced by the chemical reactivity of these two moieties. The benzamide group is susceptible to hydrolysis under strong acidic or basic conditions, while the terminal alkyne is prone to oxidation, cycloaddition reactions, and can be sensitive to light and certain metals. This guide outlines the potential degradation pathways and provides recommended storage conditions to ensure the integrity of the compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₅NO

-

Key Functional Groups:

-

Tertiary amide on a benzene ring

-

Terminal ethynyl (acetylene) group on a benzene ring

-

The aromatic ring provides a degree of stability to the overall molecule.[1][2] However, the amide and ethynyl groups are sites of potential reactivity.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound are hydrolysis of the amide bond and reactions involving the ethynyl group.

3.1. Amide Hydrolysis

The amide bond of the benzamide moiety can be cleaved through hydrolysis, a reaction that is typically slow under neutral conditions but is catalyzed by acid or base.[3][4][5]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the amide is hydrolyzed to 3-ethynylbenzoic acid and diethylamine hydrochloride.[3][6]

-

Base-Catalyzed Hydrolysis: Strong bases will hydrolyze the amide to form a salt of 3-ethynylbenzoic acid and diethylamine.[3]

These reactions generally require elevated temperatures and concentrated acidic or basic solutions to proceed at a significant rate.[5][7]

Logical Flow of Amide Hydrolysis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prezi.com [prezi.com]

- 5. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

Solubility of N,N-Diethyl-3-ethynyl-benzamide in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the solubility of N,N-Diethyl-3-ethynyl-benzamide is not currently available in peer-reviewed literature or public databases. This technical guide provides an in-depth analysis based on the known physicochemical properties and solubility data of structurally analogous compounds, namely benzamide, N,N-diethyl-3-methylbenzamide (DEET), and N,N-diethyl-3-nitrobenzamide. The information presented herein serves as a scientifically-grounded estimation to guide research and development efforts.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its solubility in both aqueous and organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a comprehensive overview of the predicted solubility of this compound by comparing it with structurally related molecules.

The core structure consists of a benzamide group, which is a benzene ring attached to a carboxamide. The solubility of this core is influenced by the substituents on both the amide nitrogen and the benzene ring. In the case of this compound, the key structural features influencing its solubility are:

-

N,N-diethyl group: Two ethyl groups on the amide nitrogen increase the lipophilicity and steric bulk, which is expected to decrease solubility in water and increase solubility in non-polar organic solvents.

-

3-ethynyl group: An ethynyl (acetylenic) group on the benzene ring is a relatively non-polar, rigid functional group that can participate in π-π stacking and hydrogen bonding as a weak hydrogen bond donor. Its impact on solubility will depend on the solvent's nature.

Physicochemical Properties of Analogous Compounds

To predict the solubility of this compound, it is instructive to examine the properties of its parent molecule, benzamide, and two 3-substituted N,N-diethylbenzamides.

| Property | Benzamide | N,N-Diethyl-3-methylbenzamide (DEET) | N,N-Diethyl-3-nitrobenzamide | This compound (Predicted) |

| Molecular Formula | C₇H₇NO[1] | C₁₂H₁₇NO[2] | C₁₁H₁₄N₂O₃[3] | C₁₃H₁₅NO |

| Molecular Weight ( g/mol ) | 121.14[1] | 191.27[2] | 222.24[3] | ~201.26 |

| Appearance | White crystalline solid[1][4] | Colorless to amber liquid[2] | Not specified | Likely a solid or oil |

| Water Solubility | Slightly soluble (13.5 g/L at 25°C)[4] | Insoluble or practically insoluble (>1 g/L at 25°C)[2][5][6] | Not specified | Expected to be poorly soluble |

| Organic Solvent Solubility | Soluble in many organic solvents[4][7] | Soluble in alcohol, ether, benzene, and most other organic solvents[2] | Not specified | Expected to be soluble in many organic solvents |

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the data from analogous compounds, the solubility of this compound is predicted as follows:

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Poorly Soluble | The hydrophobic benzene ring, N,N-diethyl groups, and the non-polar ethynyl group are expected to significantly limit solubility in water. The parent compound, benzamide, is only slightly soluble, and the addition of lipophilic groups will further decrease aqueous solubility.[1][2][4] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, and have a non-polar alkyl component. They are expected to effectively solvate the entire molecule. DEET, a close analog, is soluble in these solvents.[2][5] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds from the ethynyl proton (if acidic enough) and have significant dipole moments to interact with the polar amide group. Benzamide shows good solubility in acetone.[1] |

| Non-Polar | Hexane, Toluene, Benzene | Moderately to Highly Soluble | The significant non-polar character of the molecule, contributed by the benzene ring, diethyl groups, and ethynyl group, suggests good solubility in non-polar solvents. DEET is soluble in benzene.[2] |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. |

General Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a compound like this compound in a given solvent. This method is based on the shake-flask method, a common technique for solubility measurement.[8][9]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Factors Influencing Solubility

The following diagram illustrates the logical relationships between the structural components of this compound and its expected solubility in different solvent types.

Caption: Logical relationships influencing the predicted solubility.

Conclusion

While direct experimental data is lacking, a systematic analysis of analogous compounds provides a strong basis for predicting the solubility of this compound. It is anticipated that this compound will exhibit poor solubility in aqueous media and good solubility in a range of organic solvents, particularly polar aprotic, polar protic, and non-polar solvents. The provided general experimental protocol offers a robust framework for obtaining quantitative solubility data, which will be essential for the further development and application of this compound. Researchers are encouraged to perform these experimental validations to confirm the predictions outlined in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. N,N-diethyl-3-nitrobenzamide | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEET Technical Fact Sheet [npic.orst.edu]

- 7. Benzamide | 55-21-0 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of N,N-Diethyl-3-ethynyl-benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-Diethyl-3-ethynyl-benzamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 4H | Aromatic protons |

| ~3.5 (broad) | q | 2H | -N(CH₂CH₃)₂ |

| ~3.2 (broad) | q | 2H | -N(CH₂CH₃)₂ |

| ~3.1 | s | 1H | Ethynyl C-H |

| ~1.2 (broad) | t | 3H | -N(CH₂CH₃)₂ |

| ~1.1 (broad) | t | 3H | -N(CH₂CH₃)₂ |

Note: The broadness of the ethyl group signals is due to restricted rotation around the amide C-N bond.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~138 | Aromatic C-C(O) |

| ~128-135 | Aromatic C-H & C-C≡CH |

| ~83 | Acetylenic C-H |

| ~77 | Acetylenic C-C |

| ~43 (broad) | -N(CH₂)₂ |

| ~39 (broad) | -N(CH₂)₂ |

| ~14 (broad) | -N(CH₂CH₃)₂ |

| ~13 (broad) | -N(CH₂CH₃)₂ |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 201 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₂H₅]⁺ |

| 119 | [M - N(C₂H₅)₂]⁺ |

| 100 | [N(C₂H₅)₂]⁺ |

Table 4: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2970, 2930 | Medium-Strong | C-H stretch (aliphatic) |

| ~2110 | Sharp, Medium | C≡C stretch |

| ~1630 | Strong | C=O stretch (amide) |

| ~1450, 1380 | Medium | C-H bend (aliphatic) |

| ~1280 | Medium-Strong | C-N stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: [1]

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4 seconds, and a spectral width of 16 ppm.

-

A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.

3. ¹³C NMR Acquisition: [1]

-

The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

A proton-decoupled pulse sequence is used.

-

Key acquisition parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.5 seconds, and a spectral width of 220 ppm.

-

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule.[2][3] The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[2][3]

3. Mass Analysis: [4]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.[4]

4. Detection: [4]

-

An electron multiplier detector records the abundance of each ion.[4] The resulting mass spectrum is a plot of relative intensity versus m/z.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation.[5] A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

2. Data Acquisition: [5]

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

A background spectrum of the empty ATR crystal or clean salt plate is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹. The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound.

References

Potential Biological Targets of N,N-Diethyl-3-ethynyl-benzamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the known molecular targets of DEET, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Primary Biological Targets

DEET exerts its effects on a range of biological targets, primarily within the nervous system of both insects and, to a lesser extent, mammals. The key molecular targets identified to date include insect octopamine receptors, insect odorant receptors, voltage-gated sodium and potassium channels, and acetylcholinesterase.

Insect Octopamine Receptors

DEET has been shown to act as an agonist at insect octopamine receptors, leading to neuroexcitatory effects. Octopamine is a key neurotransmitter and neuromodulator in invertebrates, involved in various physiological processes.

Insect Odorant Receptors

A primary mode of action for DEET's repellent properties is its interaction with insect odorant receptors (ORs). DEET can modulate the activity of these receptors, disrupting the insect's ability to locate a host.

Voltage-Gated Sodium and Potassium Channels

DEET has been demonstrated to block voltage-gated sodium (Na+) and potassium (K+) channels in both insect and mammalian neurons. This action can affect neuronal excitability and signaling.

Acetylcholinesterase

DEET is a weak inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. While its inhibitory potency is low, this interaction may contribute to its overall neurotoxic effects, particularly at high concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of DEET with its primary biological targets.

| Target | Organism/Cell Line | Assay Type | Value | Reference |

| Octopamine Receptor | Spodoptera frugiperda (Sf21 cells) | Intracellular Ca2+ increase | ~30% increase at 100 µM | [1] |

| Central Nervous System | Musca domestica (larvae) | Neurophysiological recording | EC50: 120 µM | [1][2] |

| Sodium (Na+) Channel | Rat cortical neurons | Patch clamp | IC50: ~0.7 mM | [1][3] |

| Potassium (K+) Channel | Rat cortical neurons | Patch clamp | IC50 in µM range | [1][2] |

Table 1: Potency of DEET on Various Biological Targets

| Enzyme | Organism | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | 6-12 mM | [1][2][3] |

| Acetylcholinesterase (AChE) | Musca domestica | 6-12 mM | [1][2][3] |

| Acetylcholinesterase (AChE) | Human | 6-12 mM | [1][2][3] |

| Acetylcholinesterase (AChE) | Anopheles gambiae | Insensitive up to 10 mM | [1][3] |

| Acetylcholinesterase (AChE) | Aedes aegypti | Insensitive up to 10 mM | [1][3] |

Table 2: Inhibitory Concentration (IC50) of DEET on Acetylcholinesterase from Various Species

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DEET's biological targets.

Two-Electrode Voltage Clamp (TEVC) for Insect Odorant Receptors

This protocol is used to study the effect of DEET on insect odorant receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the insect odorant receptor and its co-receptor (e.g., Orco)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNA for the specific odorant receptor and its co-receptor. Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two glass microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply the odorant agonist to elicit a baseline current response.

-

Co-apply the odorant agonist with varying concentrations of DEET to measure the inhibitory effect on the odorant-evoked current.

-

Record and analyze the current responses using appropriate software.

-

Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol details the whole-cell patch-clamp technique to investigate the blocking effect of DEET on voltage-gated sodium and potassium channels in cultured neurons.

Materials:

-

Cultured neurons (e.g., rat cortical neurons)

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation: Plate neurons on coverslips and maintain in culture.

-

Recording:

-

Place a coverslip with adherent neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

For sodium currents, hold the cell at -80 mV and apply depolarizing voltage steps. For potassium currents, hold the cell at -80 mV and apply depolarizing voltage steps to various potentials.

-

Apply DEET at different concentrations to the external solution and record the reduction in the peak sodium or potassium current.

-

Analyze the data to determine the IC50 for channel blockade.

-

Intracellular Calcium Imaging for Octopamine Receptor Activation

This method is used to measure the activation of octopamine receptors by DEET by monitoring changes in intracellular calcium concentration.

Materials:

-

Spodoptera frugiperda (Sf21) cells

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Loading: Culture Sf21 cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature.

-

Imaging:

-

Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Excite the cells at the appropriate wavelength(s) for the chosen dye and record the baseline fluorescence emission.

-

Apply DEET (e.g., 100 µM) to the cells via the perfusion system.

-

Continuously record the fluorescence intensity to monitor changes in intracellular calcium levels. An increase in fluorescence indicates receptor activation and subsequent calcium release.

-

To confirm the involvement of octopamine receptors, pre-incubate the cells with an octopamine receptor antagonist (e.g., phentolamine) before applying DEET.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of DEET on AChE activity.

Materials:

-

Purified AChE from the desired species

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer and DTNB.

-

Enzyme and Inhibitor Incubation: Add the AChE enzyme solution to the reaction mixture. For the inhibitor samples, also add varying concentrations of DEET. Incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.

-

Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percent inhibition for each DEET concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Octopamine receptor signaling pathway activated by DEET.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Workflow for the Ellman's method to determine AChE inhibition.

References

The Benzamide Scaffold: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability, favorable physicochemical properties, and ability to engage in key hydrogen bonding interactions make it an ideal starting point for fragment-based drug discovery (FBDD). This guide explores the utility of N,N-disubstituted benzamides, with a focus on N,N-Diethyl-3-ethynyl-benzamide as a representative, albeit largely undocumented, fragment, to illustrate the principles and methodologies of leveraging this chemical class in drug development.

Core Physicochemical Properties of Benzamide Fragments

Benzamide fragments are characterized by a set of properties that make them attractive for FBDD. The N,N-diethyl substitution, for instance, can enhance solubility and metabolic stability. The introduction of an ethynyl group at the 3-position provides a versatile handle for synthetic elaboration and can act as a weak hydrogen bond acceptor or participate in other non-covalent interactions.

| Property | Value (for N,N-Diethyl-4-ethynyl-benzamide) | Source |

| Molecular Weight | 201.26 g/mol | PubChem CID: 57764588[1] |

| XLogP3 | 2.4 | PubChem CID: 57764588[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 57764588[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 57764588[1] |

| Rotatable Bond Count | 3 | PubChem CID: 57764588[1] |

Synthesis of Substituted Benzamide Fragments

The synthesis of N,N-disubstituted benzamides is typically straightforward, often involving the coupling of a substituted benzoic acid with a secondary amine. The following protocol is a generalized procedure for the synthesis of compounds like this compound.

Experimental Protocol: Amide Coupling for Benzamide Fragment Synthesis

Objective: To synthesize this compound from 3-ethynylbenzoic acid and diethylamine.

Materials:

-

3-ethynylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Diethylamine

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

To a solution of 3-ethynylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-ethynylbenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 3-ethynylbenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve diethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Fragment Screening and Hit Validation Workflow

Identifying and validating fragments that bind to a biological target is a critical step in FBDD. A typical workflow involves a primary screen using a high-throughput, low-resolution method, followed by more detailed validation of the initial hits.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify benzamide fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Target protein of interest

-

Benzamide fragment library (dissolved in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the target protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Fragment Screening:

-

Prepare a dilution series of the benzamide fragment library in running buffer, keeping the final DMSO concentration constant (typically ≤ 1%).

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

-

Monitor the change in response units (RU) as a measure of fragment binding.

-

Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes.

-

Analyze the binding sensorgrams to identify fragments that show a concentration-dependent binding response.

-

For initial hits, determine the binding affinity (K_D) by fitting the steady-state binding responses to a 1:1 binding model.

-

Case Study: Benzamides as Histone Deacetylase (HDAC) Inhibitors

Benzamides are a well-established class of inhibitors for histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is implicated in various cancers, making them an important therapeutic target.

Hypothetical Signaling Pathway

The development of a potent and selective HDAC inhibitor from a benzamide fragment could have significant downstream effects on cellular processes. The following diagram illustrates a simplified signaling pathway involving HDACs and the potential impact of an inhibitor.

Caption: A simplified diagram of HDAC's role in gene expression and its inhibition.

Structure-Activity Relationship (SAR) and Fragment Elaboration

Once a benzamide fragment hit is validated, the next phase involves synthetic chemistry to improve its potency and selectivity. The ethynyl group at the 3-position is an excellent handle for such modifications. For instance, Sonogashira coupling can be employed to introduce a variety of substituents, allowing for the exploration of the surrounding binding pocket.

Quantitative Data for Benzamide Derivatives

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Bis-benzamides | Androgen Receptor-Coactivator Interaction | 16 nM | Molecules 2019, 24(15), 2783[4] |

| Substituted Benzamides | Acetylcholinesterase | 2.49 µM | Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 849-858 |

| Benzamide Derivatives | SARS-CoV PLpro | % Inhibition @ 100 µM | ChemMedChem 2021, 16(2), 340-354[5][6] |

Conclusion

The benzamide scaffold represents a powerful and versatile starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven track record in successful drug campaigns make it a valuable component of any fragment library. While this compound itself is not a widely studied fragment, it serves as an excellent conceptual model for how substituted benzamides can be designed, synthesized, screened, and optimized to generate novel therapeutic candidates. The methodologies and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important chemical class in their drug discovery endeavors.

References

- 1. N,N-Diethyl-4-ethynyl-benzamide | C13H15NO | CID 57764588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N,N-Diethyl-3-methyl-benzamide (DEET) Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-3-methyl-benzamide (DEET) is the most prevalent active ingredient in commercial insect repellents, renowned for its broad efficacy against a variety of disease-vectors.[1] While its repellent properties are well-documented, the precise molecular mechanisms underpinning these effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth overview of an in silico modeling approach to elucidate the interactions of DEET with its primary protein targets. We will explore methodologies for molecular docking and molecular dynamics simulations to predict and analyze these interactions at an atomic level. Furthermore, this guide outlines experimental protocols for the validation of in silico findings and discusses the key signaling pathways modulated by DEET. All quantitative data is summarized for comparative analysis, and logical workflows are visualized to enhance comprehension.

Introduction

DEET's primary mode of action is attributed to its interaction with the insect olfactory system, leading to behavioral avoidance.[2][3] However, evidence also points to its effects on other protein targets, including acetylcholinesterase (AChE) and the induction of glutathione S-transferase (GST).[4] In silico modeling offers a powerful computational lens to investigate these interactions, providing insights into binding affinities, conformational changes, and the thermodynamics of binding. Such studies are instrumental in understanding DEET's mechanism of action and can guide the development of novel, more effective, and safer insect repellents.

Protein Targets of DEET

Several protein targets have been identified or proposed for DEET, primarily in insects, but with some potential for interaction with mammalian proteins.

-

Olfactory Receptors (ORs) and Odorant Binding Proteins (OBPs): The primary mechanism of DEET's repellency is its modulation of the insect's sense of smell.[2][3] DEET interacts with various components of the olfactory system, including Odorant Binding Proteins (OBPs) which transport odorants to the Olfactory Receptors (ORs).[5] It can act as a direct agonist or antagonist of specific ORs, or modulate the receptor's response to other odorants, effectively "scrambling" the insect's perception of its environment.[2]

-

Acetylcholinesterase (AChE): DEET has been shown to inhibit AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] This inhibition can lead to neurotoxic effects in insects.[4] However, its potency as an AChE inhibitor is considered weak compared to classical insecticides.[6]

-

Glutathione S-Transferase (GST): Studies have indicated that DEET can induce the synthesis of GST in mosquito cells.[7] GSTs are a family of enzymes involved in detoxification, suggesting a cellular stress response to DEET exposure.[8]

Quantitative Interaction Data

The following table summarizes the available quantitative data on the interaction of DEET with its protein targets. It is important to note that binding affinities can vary depending on the specific protein isoform and the experimental conditions.

| Target Protein | Organism | Method | Metric | Value | Reference |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | In vitro enzyme assay | IC50 | 6-12 mM | [6] |

| Acetylcholinesterase (AChE) | Musca domestica | In vitro enzyme assay | IC50 | 6-12 mM | [6] |

| Human Acetylcholinesterase (hAChE) | Homo sapiens | In vitro enzyme assay | IC50 | 6-12 mM | [6] |

| Odorant Binding Protein (AgamOBP1) | Anopheles gambiae | Fluorescence Binding Assay | Kd | 31.3 µM | [5] |

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of DEET's interactions with a protein target.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9]

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of DEET from a database like PubChem.

-

Generate different conformers of the ligand.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the protein, either based on the location of a known ligand or by using a blind docking approach to search the entire protein surface.

-

Use a docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to sample different poses of the ligand within the binding site.[10]

-

Score the generated poses using a scoring function to estimate the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[7]

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the protein-DEET complex.

-

Solvate the complex in a box of explicit water molecules (e.g., TIP3P water model).[7]

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any bad contacts between atoms.[7]

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[7]

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to assess the stability of the complex.[7]

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Identify stable hydrogen bonds and other key interactions throughout the simulation.

-

Experimental Validation Protocols

In silico predictions should be validated through experimental methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.[11][12]

-

Ligand Immobilization:

-

The target protein (ligand) is immobilized on a sensor chip surface.[11]

-

-

Analyte Injection:

-

A solution containing DEET (analyte) is flowed over the sensor surface.[11]

-

-

Detection:

-

Binding of DEET to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.[12]

-

-

Data Analysis:

-

The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

-

Sample Preparation:

-

The target protein is placed in the sample cell of the calorimeter.

-

A solution of DEET is loaded into the injection syringe.

-

Both solutions must be in identical buffer to minimize heats of dilution.[14]

-

-

Titration:

-

Small aliquots of the DEET solution are injected into the protein solution.[13]

-

-

Heat Measurement:

-

The heat released or absorbed upon binding is measured for each injection.[13]

-

-

Data Analysis:

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]

-

Signaling Pathways Modulated by DEET

The interaction of DEET with its protein targets can trigger or inhibit various signaling pathways.

Olfactory Signaling Pathway

The primary and most understood mechanism of DEET's action is through the modulation of the olfactory signaling pathway in insects.

DEET can directly interact with olfactory receptors or odorant binding proteins, leading to either activation or inhibition of olfactory sensory neurons.[2][5] This altered neuronal signal is then processed in the antennal lobe and higher brain centers, ultimately resulting in an aversive behavioral response.

Cholinergic and Angiogenic Signaling

In mammals, DEET has been shown to inhibit AChE and act as an allosteric modulator of the M3 muscarinic receptor.[15][16] This can lead to an increase in acetylcholine levels and potentiation of M3 receptor signaling, which has been linked to pro-angiogenic effects.[15]

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions of DEET with its protein targets. By combining molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding modes, affinities, and dynamic behavior of these complexes. The methodologies outlined in this guide, when coupled with experimental validation, can significantly advance our understanding of DEET's mechanism of action. This knowledge is crucial for the rational design of new and improved insect repellents with enhanced efficacy and safety profiles. The exploration of DEET's effects on various signaling pathways also highlights the importance of considering its broader biological impacts beyond simple repellency.

References

- 1. researchgate.net [researchgate.net]

- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: implications for structure-based design of novel mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 8. Catalytic and structural contributions for glutathione-binding residues in a Delta class glutathione S-transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. The insect repellent N,N-diethyl-m-toluamide (DEET) induces angiogenesis via allosteric modulation of the M3 muscarinic receptor in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Predicted Biological Activity of N,N-Diethyl-3-ethynyl-benzamide

Disclaimer: As of November 2025, there is a notable absence of publicly available scientific literature detailing the specific biological activity, mechanism of action, and experimental data for N,N-Diethyl-3-ethynyl-benzamide. This technical guide will therefore focus on its close structural analog, N,N-Diethyl-3-methyl-benzamide (DEET), a widely studied insect repellent. The information presented on DEET will serve as a foundational reference, followed by a predictive analysis of how the substitution of a methyl group with an ethynyl group might influence the biological activity.

Part 1: N,N-Diethyl-3-methyl-benzamide (DEET) - A Comprehensive Overview

N,N-Diethyl-3-methyl-benzamide, commonly known as DEET, is the most prevalent active ingredient in commercial insect repellents.[1] Its primary function is to protect against a wide array of biting insects, including mosquitoes, ticks, fleas, and flies, thereby preventing the transmission of vector-borne diseases.[2]

Biological Activity and Mechanism of Action

While the precise mechanism of action of DEET is still under investigation, several theories have been proposed. Initially, it was believed that DEET blocks the olfactory receptors of insects, preventing them from detecting human kairomones such as lactic acid and carbon dioxide. However, more recent studies suggest a more complex interaction.

Current research indicates that DEET acts as a true repellent, activating specific olfactory receptor neurons (ORNs) in insects to create an aversive odor plume. Furthermore, it has been shown to modulate the activity of other odorant receptors, causing confusion in the insect's sensory perception.

Beyond its effects on the olfactory system, DEET has been observed to have other physiological impacts. In cultured mosquito cells, DEET treatment has been shown to increase the synthesis of glutathione S-transferase (GST), suggesting an induction of a broader physiological stress response.[3][4]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of DEET is primarily focused on its repellent efficacy and toxicological profile.

| Parameter | Species | Value | Assay/Endpoint |

| Repellency | |||

| Concentration for effect | Mosquitoes | 0.1 mmol/liter (in air) | Repellent action |

| Toxicology | |||

| Acute LC50 (4-hour exposure) | Male Mice (aerosol) | 1369 mg/m³ | Inhalation Toxicity |

Table 1: Summary of Quantitative Biological Data for DEET.

Experimental Protocols

Synthesis of N,N-Diethyl-3-methyl-benzamide (DEET)

Several synthetic routes for DEET have been described in the literature. One common laboratory-scale synthesis involves the acylation of diethylamine with m-toluoyl chloride.

Protocol: Acylation of Diethylamine

-

Preparation of m-toluoyl chloride: m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce m-toluoyl chloride.

-

Amidation: The resulting m-toluoyl chloride is then reacted with diethylamine to form N,N-Diethyl-3-methyl-benzamide.

-

Purification: The crude product is typically purified by liquid-liquid extraction and subsequent distillation or column chromatography.

A more modern and operationally simpler one-pot synthesis utilizes a coupling reagent like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[5]

Protocol: COMU-Mediated One-Pot Synthesis [5]

-

m-Toluic acid (1 equivalent) and COMU (1 equivalent) are sequentially added to a stirred solution of diethylamine (2.2 equivalents) in N,N-dimethylformamide (DMF) at 0 °C.

-

The reaction is allowed to proceed to completion, which can be monitored by a visual color change.

-

An aqueous workup is performed to remove the water-soluble byproducts.

-

The final product is isolated with high purity.

Inhalation Toxicity Assay in Mice

The acute inhalation toxicity of DEET aerosols has been evaluated in mice.[6]

Protocol: Acute Inhalation Toxicity [6]

-

Male mice are exposed to varying concentrations of DEET aerosol for a 4-hour period.

-

The respiratory pattern of the mice is monitored using a computer program that detects changes in breathing.

-

Observations include a dose-dependent decrease in normal breaths and an increase in airway obstruction.

-

The LC50 value is determined as the concentration that is lethal to 50% of the test animals.

Signaling Pathways and Workflows

Caption: A generalized workflow for the synthesis of DEET.

Part 2: Predicted Biological Activity of this compound

The replacement of a methyl group with an ethynyl group at the meta-position of the benzamide core is a significant structural modification that can be expected to alter the compound's biological activity. The following predictions are based on structure-activity relationships and the known biological effects of related compounds.

Predicted Physicochemical Properties and Pharmacokinetics

The introduction of the ethynyl group, a rigid and electron-withdrawing moiety, is likely to influence the molecule's polarity, lipophilicity, and metabolic stability. These changes will, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. In silico ADMET prediction tools could provide valuable insights into these properties.

Predicted Biological Targets and Activity

Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[6] The specific activity is highly dependent on the nature and position of the substituents on the benzamide scaffold.

-

Insecticidal/Repellent Activity: Given the structural similarity to DEET, it is plausible that this compound could possess insect repellent or insecticidal properties. The ethynyl group may alter the binding affinity for insect olfactory receptors or other molecular targets.

-

Antimicrobial and Antifungal Activity: Various substituted benzamides have demonstrated efficacy against bacteria and fungi.[6] The ethynyl functionality could contribute to or modulate these activities.

-

Enzyme Inhibition: The benzamide core is a common scaffold in the design of enzyme inhibitors. The ethynyl group could potentially interact with active site residues of various enzymes, leading to inhibitory activity.

Potential for Novel Bioactivity

The introduction of an ethynyl group can sometimes lead to novel mechanisms of action. For instance, terminal alkynes can act as mechanism-based inhibitors of certain enzymes or participate in click chemistry reactions for target identification.

Proposed Experimental Workflow for Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 5. N,N-Diethyl-3-methylbenzamide [mdpi.com]

- 6. nanobioletters.com [nanobioletters.com]

Navigating the Synthesis of N,N-Diethyl-3-ethynyl-benzamide: A Guide to Precursor Availability and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Precursors

The synthesis of N,N-Diethyl-3-ethynyl-benzamide requires two primary precursors: 3-ethynylbenzoic acid and diethylamine. Both compounds are commercially available from a variety of suppliers in various purities and quantities.

3-Ethynylbenzoic Acid

3-Ethynylbenzoic acid is a key building block in the synthesis. It is available from several chemical suppliers, typically with a purity of 95% or higher.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 724645 | 95% | 1 g |

| Chem-Impex | 28359 | ≥ 98% | Inquire for details |

Diethylamine

Diethylamine is a common reagent available in various grades, from technical to synthesis grade, with purities often exceeding 99%.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99.5% | 100 mL, 500 mL, 1 L, 2.5 L |

| Otto Chemie Pvt. Ltd. | 99% | 500 ml, 5 lt, 140 kg |

| Laboratorium Discounter | ≥99.5% | 100ml |

| ECHEMI | 99% | Inquire for details |

| IndiaMART | 99% | Inquire for details |

Synthesis of this compound

As this compound is not commercially available, a synthetic approach is necessary. The following protocol is adapted from established methods for the synthesis of N,N-diethylbenzamides, such as the synthesis of N,N-diethyl-3-methylbenzamide (DEET).[1][2] One common and effective method involves the use of a coupling agent to facilitate the amide bond formation between the carboxylic acid and the amine.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the coupling of 3-ethynylbenzoic acid and diethylamine using a suitable coupling agent, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of N,N-diethyl-3-methylbenzamide using COMU as a coupling reagent.[3]

Materials:

-

3-ethynylbenzoic acid

-

Diethylamine

-

COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (2.2 equivalents) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add 3-ethynylbenzoic acid (1 equivalent) followed by COMU (1 equivalent).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

-

Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

While this compound is not a stock chemical, its synthesis is readily achievable for researchers with a standard organic chemistry laboratory setup. The necessary precursors, 3-ethynylbenzoic acid and diethylamine, are widely available from multiple commercial suppliers. The provided synthetic protocol, adapted from well-established amidation procedures, offers a reliable method for the preparation of this target compound, enabling further research and development in various scientific disciplines.

References

Safety and handling guidelines for N,N-Diethyl-3-ethynyl-benzamide

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should consult the official SDS from the manufacturer before handling N,N-Diethyl-3-ethynyl-benzamide.